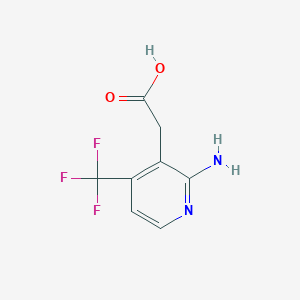
2-Hydroxy-5-(trifluoromethyl)isonicotinaldehyde
Übersicht
Beschreibung
2-Hydroxy-5-(trifluoromethyl)isonicotinaldehyde is a compound with the molecular formula C7H4F3NO2 and a molecular weight of 191.11 g/mol. It is known for its promising biological properties and is used as an active pharmaceutical ingredient. This compound is part of the isonicotinaldehyde family, which is characterized by the presence of an aldehyde group attached to a pyridine ring.
Vorbereitungsmethoden
The synthesis of 2-Hydroxy-5-(trifluoromethyl)isonicotinaldehyde involves several steps. One common method includes the introduction of a trifluoromethyl group to the isonicotinaldehyde structure. This can be achieved through various synthetic routes, including the use of trifluoromethylating agents under controlled conditions. Industrial production methods often involve optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
2-Hydroxy-5-(trifluoromethyl)isonicotinaldehyde undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-5-(trifluoromethyl)isonicotinaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its biological properties make it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: It is explored for its potential therapeutic effects, including its use as an active pharmaceutical ingredient.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Hydroxy-5-(trifluoromethyl)isonicotinaldehyde involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic pockets in proteins and enzymes. This interaction can modulate the activity of these proteins, leading to various biological effects. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, further influencing their function.
Vergleich Mit ähnlichen Verbindungen
2-Hydroxy-5-(trifluoromethyl)isonicotinaldehyde can be compared with other similar compounds such as:
- 2-Hydroxy-3-(trifluoromethyl)isonicotinaldehyde
- 2-Hydroxy-4-(trifluoromethyl)isonicotinaldehyde
- 2-Hydroxy-6-(trifluoromethyl)isonicotinaldehyde
These compounds share the trifluoromethyl and hydroxyl groups but differ in the position of these groups on the pyridine ring. The unique positioning of the trifluoromethyl group in this compound contributes to its distinct chemical and biological properties .
Eigenschaften
IUPAC Name |
2-oxo-5-(trifluoromethyl)-1H-pyridine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO2/c8-7(9,10)5-2-11-6(13)1-4(5)3-12/h1-3H,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDNCLSSJIKMFII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CNC1=O)C(F)(F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 6-chloro-8-(2-ethoxy-2-oxoethoxy)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1409244.png)













